molecular formula C15H13Cl2N3O2 B11495775 N-(benzylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide

N-(benzylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide

Cat. No.: B11495775
M. Wt: 338.2 g/mol
InChI Key: ZLELHMORXUMNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group, a dichloromethylpyridine moiety, and a carbonyl urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA typically involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichloromethylpyridine moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)THIOUREA: Similar structure but with a thiourea linkage.

    1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)CARBAMATE: Similar structure but with a carbamate linkage.

Uniqueness

1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichloromethylpyridine moiety enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H13Cl2N3O2

Molecular Weight

338.2 g/mol

IUPAC Name

N-(benzylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H13Cl2N3O2/c1-9-7-11(16)19-13(17)12(9)14(21)20-15(22)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,18,20,21,22)

InChI Key

ZLELHMORXUMNKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NCC2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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